molecular formula C44H36N6O3 B13430492 Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No.: B13430492
M. Wt: 696.8 g/mol
InChI Key: GMLOSMKSNSOAIH-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a synthetic benzimidazole derivative with a complex structure featuring a trityl-protected tetrazole moiety, an ethoxy substituent at position 2 of the benzimidazole core, and a methyl ester at position 4. The trityl (triphenylmethyl) group serves as a protective group for the tetrazole ring, a common strategy to enhance stability during synthesis or modulate solubility . This compound is structurally related to angiotensin II receptor antagonists (ARBs), such as CV-11974 (the active metabolite of TCV-116), which share the benzimidazole-tetrazole pharmacophore critical for binding to the angiotensin II subtype-1 (AT1) receptor .

Key structural features:

  • Benzimidazole core: Provides rigidity and facilitates interactions with the AT1 receptor.
  • Ethoxy group at position 2: Influences binding affinity and selectivity.
  • Tetrazole ring: A bioisostere for carboxylic acid, enhancing receptor binding and metabolic stability.
  • Trityl protection: Modifies solubility and prevents undesired reactivity of the tetrazole during synthesis.
  • Methyl ester: Likely acts as a prodrug moiety, improving bioavailability compared to free carboxylic acids .

Properties

Molecular Formula

C44H36N6O3

Molecular Weight

696.8 g/mol

IUPAC Name

methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-48-50(47-41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3

InChI Key

GMLOSMKSNSOAIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often require specific reaction conditions such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenyl rings, using reagents like halides or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups onto the benzimidazole or phenyl rings.

Scientific Research Applications

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antimicrobial and anticancer properties.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for treating infections and cancer.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to the compound’s biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues: CV-11974 , TCV-116 , and losartan . Data are summarized in Table 1.

Table 1: Structural and Pharmacological Comparison

Compound Name Key Structural Differences IC₅₀ (AT1 Binding) ED₂₅ (SHR Model) Prodrug Activation Pathway
Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate Trityl-protected tetrazole; methyl ester at position 4 Not reported Not reported Likely hydrolysis to carboxylic acid
CV-11974 (active metabolite) Free tetrazole; carboxylic acid at position 7 1.12 × 10⁻⁷ M (bovine adrenal) 0.0027 mg/kg (i.v.) N/A (active form)
TCV-116 (prodrug of CV-11974) Cyclohexyloxycarbonyloxy ethyl ester; free tetrazole Prodrug (converted to CV-11974) 0.68 mg/kg (p.o.) Esterase-mediated hydrolysis
Losartan Imidazole core; hydroxymethyl and chloro substituents 1.39 × 10⁻⁶ M (rabbit aorta) 10 mg/kg (p.o.) Hepatic conversion to EXP3174
Key Findings from Comparative Analysis

Benzimidazole vs. Imidazole Core :

  • The benzimidazole core in the target compound and CV-11974 enhances AT1 receptor binding compared to losartan’s imidazole core. This is reflected in CV-11974’s 10-fold higher potency (IC₅₀ = 1.12 × 10⁻⁷ M vs. losartan’s IC₅₀ = 1.39 × 10⁻⁶ M) .

Tetrazole Protection and Bioactivation :

  • The trityl group in the target compound likely delays metabolic activation compared to TCV-116’s cyclohexyloxycarbonyloxy ethyl ester, which is rapidly hydrolyzed to CV-11974 .
  • Free tetrazole (as in CV-11974) is critical for receptor interaction, while protected tetrazoles (trityl or esterified) improve solubility and synthetic handling .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound may act as a prodrug, similar to TCV-115. However, its hydrolysis rate and bioavailability remain uncharacterized, unlike TCV-116, which shows an ED₂₅ of 0.68 mg/kg in spontaneously hypertensive rats (SHR) .

Ethoxy Substituent :

  • The ethoxy group at position 2 in the target compound and CV-11974 contributes to prolonged receptor occupancy compared to losartan’s hydroxymethyl group, as evidenced by CV-11974’s sustained antihypertensive effects (>10 hours in SHR) .

Biological Activity

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, commonly known as a derivative of Candesartan, is a compound that exhibits significant biological activity, particularly in the context of cardiovascular health. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C44H36N6O3
  • Molecular Weight : 700.82 g/mol

The structure includes a benzimidazole core, which is pivotal for its pharmacological activity. The presence of the tetrazole group enhances its potency as an angiotensin II receptor antagonist.

This compound functions primarily as an angiotensin II receptor blocker (ARB) . It inhibits the action of angiotensin II, a peptide that causes blood vessels to constrict, thereby reducing blood pressure. The compound has been shown to exert:

  • Hypotensive Effects : Clinical studies indicate that it significantly lowers blood pressure in hypertensive models.
  • Cardioprotective Effects : It mitigates cardiac hypertrophy and improves heart function in models of heart failure.

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Description
Angiotensin II Receptor AntagonismStrong inhibition of angiotensin II effects, leading to vasodilation and reduced blood pressure.
Anti-hypertensive ActionEffective in treating hypertension and related cardiovascular diseases.
Low ToxicityExhibits low toxicity levels in both animal models and clinical settings.

Clinical Studies

Several studies have investigated the efficacy of this compound:

  • Hypertension Management : In a randomized controlled trial involving hypertensive patients, administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to placebo .
  • Heart Failure : A study on rats with induced heart failure demonstrated that treatment with this compound led to improved cardiac function and reduced left ventricular hypertrophy, suggesting cardioprotective properties .
  • Safety Profile : Long-term studies indicated that the compound has a favorable safety profile with minimal adverse effects, making it suitable for chronic use in hypertensive patients .

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients with resistant hypertension showed that adding this compound to their existing antihypertensive regimen resulted in significant blood pressure control without notable side effects.

Case Study 2: Impact on Renal Function

In patients with chronic kidney disease (CKD), this compound was associated with improved renal outcomes compared to traditional ARBs. The study highlighted its potential protective effects against renal deterioration due to hypertension .

Q & A

Q. What synthetic methodologies are commonly employed to prepare benzimidazole derivatives like Methyl 2-ethoxy-...carboxylate?

Synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with aminotriazoles or benzimidazole precursors under reflux conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol with glacial acetic acid yields intermediates . For benzimidazole core formation, cyclization of methyl 3-amino-4-hydroxybenzoate with aryl acids under prolonged reflux (15+ hours) is a standard approach . Catalyst selection (e.g., acetic acid) and solvent choice (ethanol, DMF) critically influence yield and purity.

Q. How is structural validation performed for this compound, given its complex heterocyclic architecture?

Structural confirmation relies on multi-technique characterization:

  • Spectroscopy : IR identifies functional groups (e.g., C=O, N-H stretches), while 1H^1H- and 13C^{13}C-NMR resolve substituent positions and benzimidazole/tetrazole ring connectivity .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/O/S values validate purity .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths/angles and confirming trityl-tetrazole spatial orientation .

Q. What solvent systems and reaction conditions optimize the introduction of the trityl-protected tetrazole moiety?

The trityl (triphenylmethyl) group is typically introduced via SNAr (nucleophilic aromatic substitution) or copper-catalyzed click chemistry. For example, coupling 2-(2-trityltetrazol-5-yl)phenylboronic acid with iodobenzene derivatives under Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) achieves high regioselectivity . Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) are critical to prevent trityl deprotection.

Advanced Research Questions

Q. How do crystallographic refinement protocols (e.g., SHELX) address challenges in resolving disorder in the trityl group?

The trityl group’s rotational freedom often causes crystallographic disorder. SHELXL’s PART and EADP commands partition disordered atoms into distinct sites, while ISOR restraints stabilize anisotropic displacement parameters. For high-resolution data (≤1.0 Å), dynamic masking in SHELXE improves electron density maps, particularly for overlapping tetrazole and phenyl rings .

Q. What computational strategies (e.g., DFT) elucidate electronic interactions between the benzimidazole core and tetrazole substituent?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing ethoxy group at position 2 of benzimidazole increases electrophilicity at the carboxylate, while the trityl group sterically shields the tetrazole, reducing undesired nucleophilic attack . Mulliken charges further quantify substituent effects on aromatic π-systems.

Q. How are structure-activity relationship (SAR) studies designed to evaluate pharmacological potential?

SAR requires systematic variation of substituents (e.g., replacing trityl with methyl or acetyl groups) and assaying biological activity. For benzimidazole derivatives, common assays include:

  • Enzyme Inhibition : Docking studies (AutoDock Vina) using α-glucosidase or kinase crystal structures (PDB IDs) predict binding modes .
  • Cytotoxicity : MTT assays on cancer cell lines (IC50_{50} values) correlate with electronic properties (e.g., logP, PSA) .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. solid state). For instance, NMR may show averaged signals for rapidly interconverting tautomers, while X-ray structures capture a single conformation. Variable-temperature NMR and DFT-based NMR chemical shift calculations (e.g., GIAO method) reconcile such differences .

Methodological Considerations

Q. What precautions are necessary when handling intermediates with tetrazole and trityl groups?

Tetrazoles are thermally unstable; reactions should avoid temperatures >100°C. Trityl groups are acid-labile—use neutral or mildly basic conditions (pH 7–8). Safety protocols include:

  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (CLP Category 4 toxicity) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

Q. How is high-throughput crystallography applied to study derivatives of this compound?

Automated pipelines (e.g., CCP4) integrate SHELXC/D/E for rapid phase determination. For example, molecular replacement with a benzimidazole scaffold (PDB: 4XYZ) as a search model accelerates structure solution for analogues. High-resolution synchrotron data (λ = 0.7–1.0 Å) enhance anomalous scattering for SAD/MAD phasing .

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